3-Fluorothiophenol

Description

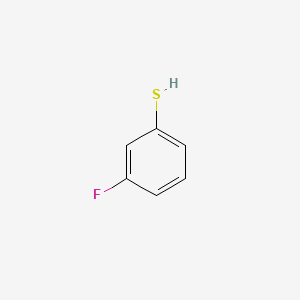

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEUGINAVLMAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180261 | |

| Record name | m-Fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-77-9 | |

| Record name | 3-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Fluorothiophenol (CAS 2557-77-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Application of a Fluorinated Thiophenol Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, 3-Fluorothiophenol emerges as a versatile and highly valuable building block.

This guide provides an in-depth technical overview of this compound (CAS 2557-77-9), moving beyond simple catalog data to offer practical insights into its properties, reactivity, and application. As a bifunctional reagent, featuring both a nucleophilic thiol group and a metasubstituted fluorine on an aromatic ring, it offers a dual-handle for complex molecular construction. The placement of the fluorine atom at the meta position subtly alters the electronic landscape of the benzene ring, influencing the reactivity of the thiol group and providing a stable spectroscopic probe for analytical studies. This document is intended to equip researchers with the foundational knowledge required to effectively and safely leverage this reagent in their synthetic campaigns.

Part 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. The data presented herein has been consolidated from verified commercial and public sources.[1][2][3][4]

1.1: Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid, recognized by a potent stench characteristic of many thiols.[4] Its key identifiers and physical constants are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2557-77-9 | [5][6] |

| Molecular Formula | C₆H₅FS | [5][7] |

| Molecular Weight | 128.17 g/mol | [5][6] |

| IUPAC Name | 3-fluorobenzenethiol | [1] |

| Synonyms | m-Fluorothiophenol, 3-Fluorobenzenethiol | [1][2] |

| Density | 1.517 g/mL at 25 °C | [8] |

| Boiling Point | 170 °C | [8] |

| Flash Point | 64.4 °C (148 °F) | [8] |

| Refractive Index (n²⁰/D) | 1.554 | [8] |

| pKa (Predicted) | 5.83 ± 0.10 | [8] |

| InChI Key | ZDEUGINAVLMAET-UHFFFAOYSA-N | [2][7] |

| SMILES | FC1=CC=CC(S)=C1 | [2] |

Solubility Insights: While quantitative solubility data is not widely published, this compound is known to be soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and acetone.[2] Its solubility in non-polar solvents like hexanes is likely lower. It is sparingly soluble in water. For any critical application, experimental determination of solubility in the specific solvent system is strongly recommended.

1.2: Spectroscopic Signature

The interpretation of spectroscopic data is critical for reaction monitoring and product confirmation. The following sections describe the expected spectral characteristics of this compound. While reference spectra are available in databases like the Spectral Database for Organic Compounds (SDBS), the following analysis provides a predictive framework based on established principles.[9][10][11][12]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton spectrum will show signals in the aromatic region (approx. 7.0-7.4 ppm) and a singlet for the thiol proton (-SH). The thiol proton's chemical shift can be broad and variable (typically 3.0-4.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling.

-

¹³C NMR: The carbon spectrum, typically acquired with proton decoupling, will still show the effects of C-F coupling. The carbon directly attached to fluorine (C3) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons at the ortho (C2, C4) and meta (C1, C5) positions relative to the fluorine will show smaller two- and three-bond couplings, respectively. This C-F coupling is a key diagnostic feature.

-

¹⁹F NMR: In a proton-decoupled ¹⁹F NMR spectrum, this compound will exhibit a single resonance. The chemical shift for monofluorinated benzene derivatives typically falls in the range of -110 to -115 ppm relative to CFCl₃.[13][14] This signal will be split into a multiplet in the proton-coupled spectrum due to coupling with the ortho, meta, and para protons.

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The NIST WebBook hosts a reference gas-phase IR spectrum for this compound.[11] Key expected vibrational modes include:

-

S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹. The weakness of this peak is characteristic.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ region.

-

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

1.2.3 Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 128, corresponding to the molecular weight of the compound.[15][16] The stability of the aromatic ring often leads to a relatively intense molecular ion peak.[17]

-

Key Fragments: The primary fragmentation pathway for aromatic thiols involves the loss of a hydrogen atom to form a stable thiophenolate radical cation [M-1]⁺ at m/z = 127. Another common fragmentation is the loss of the thiol group as an SH radical, though this is less common than H loss. Cleavage of the C-S bond can lead to a fluorophenyl cation at m/z = 95. Loss of CS can result in a fluorocyclopentadienyl cation fragment.

Part 2: Reactivity, Handling, and Synthetic Applications

2.1: Chemical Reactivity and Stability

The reactivity of this compound is dominated by the thiol group, but influenced by the fluorinated aromatic ring.

-

Nucleophilicity: The thiol group is a potent nucleophile. It is readily deprotonated by bases (e.g., NaOH, K₂CO₃, NaH) to form the thiolate anion, which is an even stronger nucleophile. This thiolate can participate in a wide range of S-alkylation and S-arylation reactions (e.g., Williamson ether-like synthesis for thioethers).[2]

-

Oxidation: A primary consideration in handling and storage is its sensitivity to air.[18] Thiols can be readily oxidized by atmospheric oxygen, especially in the presence of base or metal catalysts, to form the corresponding disulfide, 3,3'-difluorodiphenyl disulfide. This is the most common degradation pathway and a likely impurity in aged samples.

-

Electrophilicity: The fluorine atom enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), though this typically requires strong activation and forcing conditions as fluorine is not an excellent leaving group compared to other halogens.[2]

The logical relationship between its functional groups and primary reactions is illustrated below.

Caption: Reactivity pathways of this compound.

2.2: Safety, Handling, and Storage

From a safety perspective, this compound must be handled with respect for its multiple hazards. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[18] It is also a skin and eye irritant.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid breathing vapors. Use non-sparking tools and take precautions against static discharge.[18]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[18] The container should be kept in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong bases.

2.3: Core Synthetic Application: Thioether Formation

A primary application of this compound is in the synthesis of aryl thioethers, which are key structural motifs in many pharmaceuticals. For example, it is a precursor to 2-(fluorophenylthio)benzylamines, which have been investigated as inhibitors of serotonin and noradrenaline re-uptake. The following protocol describes a representative S-alkylation reaction with 2-nitrobenzyl bromide, a common step in the synthesis of such compounds.

Experimental Protocol: Synthesis of 1-((3-Fluorophenyl)thio)methyl)-2-nitrobenzene

This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data will confirm the formation of the C-S bond and the integrity of the fluoroaromatic and nitrophenyl moieties.

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.28 g, 10 mmol) in 30 mL of anhydrous acetone.

-

Add finely ground anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol) to the solution. The suspension will become cloudy.

-

-

Reaction Execution:

-

Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium thiolate salt.

-

In a separate flask, dissolve 2-nitrobenzyl bromide (1.05 eq, e.g., 2.27 g, 10.5 mmol) in 15 mL of anhydrous acetone.

-

Add the 2-nitrobenzyl bromide solution dropwise to the stirred thiolate suspension over 10 minutes. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2) eluent system. The reaction is complete when the this compound spot has been consumed (typically 2-4 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

-

Rinse the flask and filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue can be purified by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield the pure thioether product.

-

The workflow for this synthesis is depicted below.

Caption: Experimental workflow for S-alkylation.

Part 3: Analytical Control and Quality Assurance

For any research or development application, ensuring the purity of the starting material is paramount. Commercial this compound is typically available at purities of 98% or greater.[3][4] The primary analytical technique for purity assessment is Gas Chromatography (GC).

-

Purity Assessment by GC-MS: A GC-MS method is ideal for assessing the purity of this compound. It can separate volatile impurities and the mass spectrometer provides definitive identification.

-

Typical Impurities: The most probable impurity is the disulfide formed via oxidation, which will have a higher boiling point and longer retention time than the thiol. Other potential impurities could include residual starting materials from its synthesis, such as 3-fluorohalobenzene or other isomers.

-

Sample Preparation: A dilute solution of the material (e.g., 0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate is prepared for injection.

-

-

Methodology: A standard GC-MS analysis would involve a non-polar capillary column (e.g., DB-5ms), a temperature gradient (e.g., starting at 50°C and ramping to 250°C), and electron ionization (EI) for detection. Purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

This compound is a reagent of significant utility, offering a reliable entry point into a diverse range of fluorinated thioethers and other sulfur-containing molecules. Its value lies not just in its constituent parts, but in the nuanced reactivity imparted by the interplay between the nucleophilic thiol and the electronically-modified aromatic ring. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—particularly its sensitivity to oxidation—is essential for its effective application. By employing the handling procedures and synthetic/analytical methodologies outlined in this guide, researchers can confidently integrate this powerful building block into their programs, accelerating the discovery and development of novel chemical entities.

References

- Lopes Jesus, A. J., et al. (2025). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excited State Theoretical Calculations. Journal of Computational Chemistry. (Note: This reference is based on a 2025 publication date found in the search result, full URL not available).

-

ResearchGate. Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol. Retrieved from [Link]

- Avocado Research Chemicals Ltd. (2025, September 14). Safety Data Sheet: this compound. Retrieved from a supplier's safety data sheet.

-

National Institute of Standards and Technology. Fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. m-Fluorothiophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Pharmaffiliates. This compound | CAS No : 2557-77-9. Retrieved from [Link]

-

PubChem. m-Fluorobenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

- TNAU Agritech Portal. Proton and fluorine NMR spectra of fluorobenzene.

-

Chemistry LibreTexts. Interpretation of mass spectra. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]

-

Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]

- University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from (Note: Course material, direct stable URL not available).

-

YouTube. Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

Sources

- 1. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2557-77-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2557-77-9 [sigmaaldrich.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CAS: 2557-77-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound CAS#: 2557-77-9 [m.chemicalbook.com]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 11. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 13. sfu.ca [sfu.ca]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. uni-saarland.de [uni-saarland.de]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Fluorothiophenol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophenol is a fluorinated aromatic thiol that serves as a critical building block in modern organic synthesis. Its unique electronic properties, imparted by the fluorine and thiol functional groups, make it a valuable precursor for the synthesis of a wide range of molecules with applications in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and applications of this compound, offering practical insights and detailed protocols for researchers in the field.

Core Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FS | [1] |

| Molecular Weight | 128.17 g/mol | [1][] |

| CAS Number | 2557-77-9 | [1][] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 170 °C | [] |

| Density | 1.517 g/mL at 25 °C | [] |

| IUPAC Name | 3-fluorobenzenethiol | [3] |

| Synonyms | m-Fluorobenzenethiol, 3-Fluorobenzenethiol | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Predicted NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.2-7.4 | m | - | Aromatic C-H |

| ~7.0-7.1 | m | - | Aromatic C-H | |

| ~3.5 | s | - | -SH | |

| ¹³C NMR | ~163 (d) | d | ¹JCF ≈ 245 | C-F |

| ~130 (d) | d | ³JCF ≈ 8 | C-H | |

| ~125 (s) | s | - | C-S | |

| ~115 (d) | d | ²JCF ≈ 21 | C-H | |

| ~113 (d) | d | ²JCF ≈ 22 | C-H | |

| ~112 (d) | d | ⁴JCF ≈ 3 | C-H | |

| ¹⁹F NMR | ~ -110 to -115 | m | - | Ar-F |

Note: The predicted NMR data is based on typical chemical shift ranges for fluorinated aromatic compounds and substituent effects.[5][6][7][8] Experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

S-H stretch: A weak band around 2550-2600 cm⁻¹.

-

C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two common and reliable methods are detailed below.

Method 1: Reduction of 3-Fluorobenzenesulfonyl Chloride

This is a widely used method for the synthesis of thiophenols.[9]

Caption: Synthesis via the Leuckart Thiophenol Reaction.

Experimental Protocol:

-

Diazotization: Dissolve 3-fluoroaniline (e.g., 11.1 g, 0.1 mol) [10][11]in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (e.g., 7.0 g, 0.101 mol) in water (e.g., 15 mL) dropwise, keeping the temperature below 5 °C.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate (e.g., 16.0 g, 0.1 mol) in water (e.g., 50 mL). Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring. A yellow solid should precipitate.

-

Hydrolysis: Filter the resulting aryl xanthate and add it to a solution of sodium hydroxide (e.g., 12 g) in ethanol (e.g., 100 mL) and water (e.g., 20 mL). Heat the mixture at reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the nucleophilicity of the thiol group and the influence of the fluorine atom on the reactivity of the aromatic ring.

S-Arylation Reactions

The thiol group of this compound is a potent nucleophile and readily participates in S-arylation reactions with activated aryl halides or under metal-catalyzed conditions to form diaryl sulfides. [12][13]

Caption: General scheme for S-arylation of this compound.

Representative Protocol for Copper-Catalyzed S-Arylation:

-

Setup: To a flame-dried Schlenk tube, add CuI (e.g., 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Reagents: Add the aryl iodide (1 equivalent) and this compound (1.2 equivalents).

-

Reaction: Add a suitable solvent (e.g., DMF or DMSO) and heat the reaction mixture at 90-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not directly used in cross-coupling reactions as an organometallic reagent, its derivatives, such as the corresponding boronic acids or stannanes, can participate in Suzuki or Stille couplings. [14][15][16][17]Alternatively, the thiol can be used as a nucleophile in Buchwald-Hartwig-type C-S cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The 3-fluorophenylthio moiety is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the sulfur atom provides a key linking group.

-

Antidepressants: this compound is a precursor for the synthesis of 2-(fluorophenylthio)benzylamines, which have been investigated as inhibitors of serotonin and noradrenaline re-uptake, showing potential as antidepressant agents. []* Antifungal Agents: The structurally related benzothiophene scaffold is present in the antifungal drug sertaconazole. [18][19][20]The synthesis of such complex heterocyclic systems can involve precursors derived from substituted thiophenols.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. [21]Thioether linkages are common in fungicides and herbicides. The unique properties of the 3-fluorophenylthio group make it an attractive component for the design of novel agrochemicals with improved efficacy and environmental profiles. For instance, the synthesis of prothioconazole, a broad-spectrum fungicide, involves the formation of a key triazole intermediate through nucleophilic substitution, a reaction class where thiols are often employed. [22][23]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation. [4]It is also a flammable liquid and vapor.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a key synthetic intermediate with a growing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, while requiring careful handling, is accessible through well-established methods. A thorough understanding of its reactivity, particularly in S-arylation and as a precursor for cross-coupling reactions, allows for its effective incorporation into complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to rise, the utility of this compound in research and development is set to expand further.

References

- Google Patents. (n.d.). CN104860933A - Synthesis method of Sertaconazole nitrate.

- Google Patents. (n.d.). CN1358719A - Process for synthesizing sertaconazole.

-

MDPI. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine.

-

National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). leuckart thiophenol reaction - Literature. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

-

MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). m-Fluorobenzenethiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

Technological University Dublin. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Retrieved from [Link]

-

Preprints.org. (2024). Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 372-19-0 Cas No. | 3-Fluoroaniline | Apollo [store.apolloscientific.co.uk]

- 11. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]

- 19. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]

- 20. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]

- 21. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bibliotekanauki.pl [bibliotekanauki.pl]

- 23. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]

3-Fluorothiophenol synthesis from 3-fluoroaniline

An In-depth Technical Guide to the Synthesis of 3-Fluorothiophenol from 3-Fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 3-fluoroaniline to this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The core of this synthesis is a two-stage process: the diazotization of the primary aromatic amine followed by the introduction of a thiol group via a Sandmeyer-type reaction. This document offers detailed, field-proven protocols, explains the underlying chemical principles, and addresses critical safety considerations. It is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology for this transformation.

Introduction: The Strategic Importance of this compound

This compound (CAS: 2557-77-9) is an organofluorine compound of significant interest.[1] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom and the nucleophilic thiol group, make it a versatile building block in medicinal chemistry and materials science.[1] It is a key precursor for synthesizing a range of target molecules, including inhibitors of 5-hydroxytryptamine and noradrenaline re-uptake, which have potential as antidepressants.[]

The synthesis from 3-fluoroaniline presents a classic yet nuanced challenge in aromatic chemistry. The primary amine of 3-fluoroaniline serves as a synthetic handle for diazotization, a powerful transformation that converts the amine into an excellent leaving group (N₂), thereby enabling the introduction of a wide variety of substituents that are otherwise difficult to install directly.[4][5]

Synthetic Strategy: A Two-Stage Pathway

The conversion of 3-fluoroaniline to this compound is efficiently achieved through the formation of an intermediate 3-fluorobenzenediazonium salt. This highly reactive species is not isolated but is used in situ to react with a sulfur nucleophile. This guide will detail two robust methods for the second stage: the classic Leuckart thiophenol reaction and a more direct thiolation using elemental sulfur.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Diazotization of 3-Fluoroaniline

Mechanistic Rationale

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[6] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric or sulfuric acid, at low temperatures (0–5 °C).[6]

The reaction proceeds through the formation of a nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amine.[6] A series of proton transfers and dehydration steps follows, ultimately yielding the diazonium ion.[6]

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature ensures the stability of the intermediate for the subsequent reaction.[6]

-

Strong Acid: The acid serves two purposes: it catalyzes the formation of the nitrosonium ion from sodium nitrite and maintains a low pH, which prevents the newly formed diazonium salt from coupling with unreacted aniline to form undesirable azo compounds.

Caption: Simplified mechanism of aryl diazonium salt formation.

Detailed Experimental Protocol: Diazotization

Warning: Diazonium salts are potentially explosive in a dry state. This procedure is designed for the in situ generation and immediate consumption of the diazonium salt solution. Never attempt to isolate the solid diazonium salt.

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Prepare an ice-salt bath to maintain the reaction temperature.

-

Acidic Aniline Solution: To the flask, add 3-fluoroaniline (1.0 eq). Cool the flask to 0 °C in the ice-salt bath. With stirring, slowly add concentrated hydrochloric acid (approx. 3.0 eq) diluted with an equal volume of water, ensuring the temperature does not exceed 5 °C. A fine slurry of 3-fluoroaniline hydrochloride may form.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise via the dropping funnel to the stirred aniline hydrochloride slurry. Maintain the temperature strictly between 0 and 5 °C. The addition rate should be controlled so that a slight excess of nitrous acid is maintained (test with starch-iodide paper, which will turn blue). The reaction mixture should become a clear solution.

-

Completion: After the addition is complete, continue stirring at 0–5 °C for an additional 15-20 minutes to ensure the reaction goes to completion. The resulting clear solution of 3-fluorobenzenediazonium chloride is now ready for immediate use in Stage 2.

Stage 2: Conversion to this compound

Two effective methods for this conversion are presented below. The choice depends on the desired scale, available reagents, and waste stream considerations.

Method A: The Leuckart Thiophenol Reaction (Xanthate Route)

This classic method, first reported by Rudolf Leuckart in 1890, provides a reliable route to aryl thiols.[7] It involves the reaction of the diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate), followed by alkaline hydrolysis of the resulting aryl xanthate intermediate.[8][9]

Rationale: The xanthate anion is an excellent sulfur nucleophile that readily displaces the diazonium group. The subsequent hydrolysis step is a standard ester saponification that liberates the desired thiophenol.

Caption: The two-step conversion via the Leuckart xanthate intermediate.

-

Xanthate Solution: In a separate flask large enough to contain the entire diazonium solution, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 5–10 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Stage 1 to the stirred potassium ethyl xanthate solution. A dense, often oily, aryl xanthate intermediate will precipitate. Control the addition to keep the temperature below 15 °C. Nitrogen gas will evolve vigorously; ensure adequate ventilation.

-

Intermediate Decomposition: After the addition, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

Hydrolysis: Cool the mixture. Add a solution of sodium hydroxide (3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate ester.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer to a separatory funnel and wash with a nonpolar solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities. c. Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until it is strongly acidic (pH ~1). The this compound will separate, often as an oil. d. Extract the product into diethyl ether or dichloromethane (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. f. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Method B: Direct Thiolation with Elemental Sulfur

For larger-scale applications, a more direct route using elemental sulfur and a base to form a polysulfide solution can be advantageous.[10] The diazonium salt is added to this solution, forming the thiophenolate salt directly with the evolution of nitrogen.[10][11]

Rationale: In a basic solution, elemental sulfur forms a mixture of sulfide and polysulfide anions (Sₓ²⁻). These are effective nucleophiles that attack the diazonium salt. A subsequent reduction step during workup is often required to cleave any disulfide byproducts back to the desired thiol.

-

Sulfide/Sulfur Solution: In a reactor, prepare a solution of sodium hydroxide (approx. 3.0 eq) in water. Heat to 60 °C and add powdered elemental sulfur (approx. 2.0 eq). Stir for 30-60 minutes until the sulfur dissolves to form a dark reddish-brown solution of sodium polysulfide.[10]

-

Thiolation Reaction: Cool the polysulfide solution to 40-50 °C. Slowly add the cold diazonium salt solution prepared in Stage 1. The addition must be carefully controlled to manage the vigorous evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, stir the mixture at 50 °C for 1 hour.

-

Workup and Isolation: a. Cool the reaction mixture. Add a reducing agent like sodium hydrogen sulfite or sodium borohydride to reduce excess polysulfides and any disulfide byproducts to the thiolate.[10] b. Add an organic solvent like toluene and heat the mixture to facilitate phase separation and complete the reduction.[10] c. Separate the aqueous layer. Carefully acidify with a mineral acid (e.g., HCl) to pH ~1-2 to precipitate the this compound. d. Extract the product with a suitable solvent (e.g., toluene or ether), wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. e. Purify the crude product by vacuum distillation.

Data Summary and Purification

Reagent and Condition Comparison

| Parameter | Method A (Leuckart) | Method B (Direct Thiolation) |

| Sulfur Source | Potassium Ethyl Xanthate | Elemental Sulfur |

| Base | NaOH (for hydrolysis) | NaOH (for polysulfide formation) |

| Key Intermediate | Aryl Xanthate Ester | Aryl Disulfide (potential byproduct) |

| Reaction Temp. | 0-15 °C (coupling), Reflux (hydrolysis) | 40-50 °C (thiolation) |

| Workup | Hydrolysis, then acidification | Reduction, then acidification |

| Typical Scale | Laboratory / Bench-top | Potentially Large / Industrial[10] |

Purification and Characterization

The final product, this compound, is a liquid with a characteristic pungent odor.[1]

-

Purification: Vacuum distillation is the most effective method for obtaining high-purity this compound.

-

Physical Properties:

-

Characterization: The structure and purity should be confirmed using standard analytical techniques such as Gas Chromatography (GC), ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS).

Critical Safety Considerations

This synthesis involves several hazardous materials and conditions that require strict adherence to safety protocols.

| Hazard | Substance / Condition | Mitigation Measures |

| Explosion Risk | Aryl Diazonium Salts | CRITICAL: Always use in situ. Never isolate or allow to dry. Maintain temperature below 5 °C. Use a safety shield.[13][14] |

| Toxicity / Odor | 3-Fluoroaniline, this compound | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses).[14][15] |

| Corrosivity | Concentrated HCl, NaOH | Use appropriate PPE, including acid/base resistant gloves and face shield when handling concentrates.[15] |

| Gas Evolution | Nitrogen (N₂) | Vigorous gas evolution occurs. Ensure adequate reactor headspace and proper ventilation to prevent pressure buildup. |

Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[14][15] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[14]

Conclusion

The synthesis of this compound from 3-fluoroaniline is a robust and scalable process centered on the versatile chemistry of diazonium salts. Both the Leuckart xanthate method and the direct thiolation route offer reliable pathways to the target compound. The Leuckart reaction is well-suited for laboratory-scale synthesis with predictable outcomes, while the direct thiolation method presents an economical alternative for larger-scale production. Success in either method hinges on rigorous temperature control during the diazotization step and adherence to strict safety protocols due to the hazardous nature of the intermediates and products.

References

-

Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]

- Google Patents. (2002). WO2002030883A1 - Process for the preparation of thiophenols.

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Merck Index. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- Google Patents. (2013). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

XINDAO. (n.d.). Wholesale this compound CAS:2557-77-9. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

Sources

- 1. CAS 2557-77-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Wholesale this compound CAS:2557-77-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. nbinno.com [nbinno.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 8. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 9. Leuckart Thiophenol Reaction [drugfuture.com]

- 10. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound CAS#: 2557-77-9 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 3-Fluorothiophenol

An In-depth Technical Guide to the Synthesis of 3-Fluorothiophenol via a Sandmeyer-Type Reaction

This compound (CAS No: 2557-77-9) is a vital fluorinated aromatic building block in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the nucleophilic thiol group, make it a sought-after precursor for synthesizing a wide array of complex molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound often leverages one of the most powerful transformations in aromatic chemistry: the Sandmeyer reaction.[8]

Discovered by Traugott Sandmeyer in 1884, this reaction class provides a versatile method for replacing an amino group on an aromatic ring with a wide range of substituents.[9][10] It proceeds via the formation of a diazonium salt, a highly reactive intermediate that can be converted into halides, nitriles, and other functional groups.[8][11][12][13] This guide provides a detailed, field-proven methodology for the synthesis of this compound from 3-fluoroaniline, focusing on the underlying chemical principles, a robust experimental protocol, and critical safety considerations. The pathway described involves a two-stage process: the initial diazotization of 3-fluoroaniline, followed by a reaction with potassium ethyl xanthate and subsequent hydrolysis—a reliable variant for introducing the thiol functionality.[14][15][16]

Mechanistic Deep Dive: A Tale of Two Stages

The synthesis is logically divided into two core chemical transformations: the formation of the diazonium salt and its subsequent conversion to the target thiophenol.

Stage 1: Diazotization of 3-Fluoroaniline

The journey begins with the conversion of the primary aromatic amine, 3-fluoroaniline, into a 3-fluorobenzenediazonium salt. This reaction, known as diazotization, requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10][13]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: Protons from the strong acid react with sodium nitrite to form nitrous acid, which is then further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-fluoroaniline's amino group attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion.

Critically, this entire process must be conducted at low temperatures (0–5 °C). Aryl diazonium salts are notoriously unstable and can decompose violently if isolated or warmed, releasing nitrogen gas and forming undesired byproducts, primarily phenols, through reaction with water.[17][18] Maintaining a cold environment ensures the diazonium salt remains in solution, ready for the subsequent step.

Stage 2: Thiolation via the Xanthate Route

With the 3-fluorobenzenediazonium salt prepared, the next step is to introduce the sulfur functionality. While a classic Sandmeyer reaction uses a copper(I) catalyst, the synthesis of thiophenols is efficiently achieved using a xanthate salt, such as potassium ethyl xanthate (KEX).[14][15] This is a well-established and high-yielding procedure.

The mechanism involves two key steps:

-

Formation of Aryl Xanthate: The diazonium salt solution is added to a solution of potassium ethyl xanthate. The xanthate anion acts as a nucleophile, displacing the dinitrogen group (N₂) to form an intermediate, S-(3-fluorophenyl) O-ethyl dithiocarbonate. The evolution of nitrogen gas is a clear indicator that the reaction is proceeding.

-

Alkaline Hydrolysis: The crude aryl xanthate intermediate is then hydrolyzed using a strong base, such as potassium hydroxide (KOH), typically under reflux in an alcoholic solvent.[15] The hydroxide ion attacks the thiocarbonyl group, leading to the cleavage of the intermediate and formation of the 3-fluorothiophenolate anion. Subsequent acidification of the reaction mixture protonates the anion to yield the final product, this compound.

This two-step sequence for introducing the thiol group is highly reliable and avoids the use of more hazardous reagents like hydrogen sulfide or its salts.

Visualizing the Synthesis Pathway

To better illustrate the process, the overall reaction scheme and the detailed mechanism are presented below using Graphviz.

Caption: Overall reaction scheme for the synthesis of this compound.

Caption: Simplified mechanism for diazotization and thiolation steps.

Comprehensive Experimental Protocol

This protocol provides a detailed, step-by-step methodology. All operations involving thiophenols should be conducted in a well-ventilated fume hood due to their potent and unpleasant odor.[15]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Fluoroaniline | 372-19-0 | 111.12 | 22.2 g | 0.20 | Starting material |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 50 mL | ~0.60 | 37% w/w |

| Sodium Nitrite | 7632-00-0 | 69.00 | 14.5 g | 0.21 | Diazotizing agent |

| Potassium Ethyl Xanthate | 140-89-6 | 160.30 | 35.3 g | 0.22 | Thiol source |

| Potassium Hydroxide | 1310-58-3 | 56.11 | 45.0 g | 0.80 | For hydrolysis |

| Ethanol (95%) | 64-17-5 | 46.07 | 150 mL | - | Solvent for hydrolysis |

| Diethyl Ether | 60-29-7 | 74.12 | 300 mL | - | Extraction solvent |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

Part 1: Preparation of the 3-Fluorobenzenediazonium Chloride Solution

-

Acidic Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-fluoroaniline (22.2 g, 0.20 mol), concentrated hydrochloric acid (50 mL), and 50 mL of water. Stir until the aniline salt fully dissolves.

-

Cooling: Immerse the flask in an ice-salt bath and cool the mixture to 0 °C with vigorous stirring.

-

Nitrite Addition: Dissolve sodium nitrite (14.5 g, 0.21 mol) in 40 mL of water and cool the solution to 0 °C. Add this cold nitrite solution dropwise to the aniline salt solution over 30-40 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C at all times. The addition is highly exothermic.

-

Completion Check: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). If the test is negative, add a small amount of additional nitrite solution until a positive test is sustained.

-

Excess Nitrite Removal: Destroy any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The cold diazonium salt solution is now ready for immediate use. Do not attempt to isolate the diazonium salt. [17]

Part 2: Synthesis and Hydrolysis of the Xanthate Intermediate

-

Xanthate Solution: In a separate 1 L flask, dissolve potassium ethyl xanthate (35.3 g, 0.22 mol) in 100 mL of water. Warm this solution to 40-50 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the warm xanthate solution with vigorous stirring.[15] Control the rate of addition to manage the evolution of nitrogen gas. The reaction mixture will likely turn dark and an oily layer of the aryl xanthate intermediate will form.

-

Decomposition: After the addition is complete, continue stirring at 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Isolation of Intermediate: Cool the mixture to room temperature. Separate the dark, oily lower layer of crude S-(3-fluorophenyl) O-ethyl dithiocarbonate using a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL) and combine the extracts with the oil.

-

Hydrolysis: Place the combined crude xanthate and ether extracts into a 500 mL round-bottom flask. Add ethanol (150 mL) and potassium hydroxide pellets (45.0 g, 0.80 mol). Caution: The addition of KOH is exothermic. Add slowly.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Continue refluxing for approximately 4-6 hours, or until a small sample of the reaction mixture is completely soluble in water, indicating the hydrolysis is complete.[15]

Part 3: Work-up and Purification

-

Solvent Removal: After cooling, remove the ethanol and ether from the reaction mixture using a rotary evaporator.

-

Acidification: Dilute the residue with 200 mL of water and cool in an ice bath. Slowly and carefully acidify the mixture to a pH of ~1 by adding cold concentrated hydrochloric acid. The this compound will precipitate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash them successively with water (100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature (approx. 170 °C at atmospheric pressure) to obtain pure this compound as a colorless liquid.[5] The expected yield is typically in the range of 65-80%.

Safety, Hazards, and Process Control

A self-validating protocol is one where safety is paramount. The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.

-

Diazonium Salt Instability: This is the most critical hazard. Aryl diazonium salts are thermally unstable and can decompose explosively, especially when dry. NEVER isolate the diazonium salt. Always keep it in a cold (0-5 °C) aqueous solution and use it immediately after preparation.[17][18][19] The diazotization reaction is exothermic and requires efficient cooling and slow reagent addition to prevent a runaway reaction.[17]

-

Chemical Toxicity: 3-Fluoroaniline is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Corrosive Reagents: Concentrated hydrochloric acid and potassium hydroxide are highly corrosive. Avoid contact with skin and eyes.

-

Thiophenol Odor and Toxicity: Thiophenols have extremely potent and unpleasant odors and are toxic. All steps, especially the final work-up and distillation, must be performed in an efficient fume hood.[15] Consider quenching any residual thiophenol in glassware with bleach before washing.

-

Flammable Solvents: Diethyl ether is extremely flammable. Ensure no ignition sources are present during extraction and distillation.

Conclusion

The synthesis of this compound via the diazotization of 3-fluoroaniline followed by reaction with potassium ethyl xanthate is a robust and scalable method. It exemplifies the power of the Sandmeyer reaction family to strategically introduce key functional groups onto an aromatic scaffold.[12] By understanding the underlying mechanisms, adhering strictly to the detailed protocol, and respecting the inherent safety challenges, researchers can reliably produce this valuable building block for applications in drug discovery and beyond.

References

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Sandmeyer reaction - Wikipedia. Wikipedia.

- Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications.

- Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications.

- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Dakenchem.

- WO2002030883A1 - Process for the preparation of thiophenols - Google Patents.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. Semantic Scholar.

- m-THIOCRESOL - Organic Syntheses Procedure. Organic Syntheses.

- Safety guide for conducting chemical reactions

- Organic Syntheses Procedure. Organic Syntheses.

- This compound | 2557-77-9 - Manchester Organics. Manchester Organics.

- This compound | 2557-77-9 - Sigma-Aldrich. Sigma-Aldrich.

- This compound | CAS: 2557-77-9 | Chemical Product - finetech industry limited. Finetech Industry Limited.

- Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal.

- Sandmeyer Reaction | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

- This compound CAS#: 2557-77-9 - ChemicalBook. ChemicalBook.

- This compound | CAS 2557-77-9 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Thermo Fisher Scientific.

- Diazotization-Coupling Reaction --.doc - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound | 2557-77-9 [sigmaaldrich.com]

- 4. This compound | CAS: 2557-77-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound CAS#: 2557-77-9 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. B23114.06 [thermofisher.com]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Diazotisation [organic-chemistry.org]

- 14. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluorothiophenol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorothiophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectral data, offers detailed experimental protocols, and presents a thorough interpretation of the spectral features, grounded in authoritative data.

Introduction

This compound (C₆H₅FS) is an aromatic organofluorine compound of interest in synthetic chemistry and materials science.[1][2] Its structure, featuring a fluorine atom and a thiol group on a benzene ring, gives rise to a distinct and informative NMR profile. NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. The presence of the spin-½ ¹⁹F nucleus, in addition to ¹H and ¹³C, introduces characteristic couplings that provide profound structural insights but also add a layer of complexity to the spectra.[3] This guide aims to deconstruct this complexity, offering a clear and expert-level perspective on the molecule's NMR signature.

Theoretical Framework: Predicting the NMR Landscape

The substitution pattern of this compound—with a fluorine at C3 and a thiol group at C1—dictates the chemical environment of each proton and carbon nucleus. Understanding the interplay of inductive and resonance effects of these substituents is key to interpreting the spectra.

-

Fluorine's Influence : As a highly electronegative atom, fluorine exerts a strong inductive effect, deshielding nearby nuclei. Crucially, it couples not only to adjacent protons and carbons but also to those several bonds away, providing invaluable connectivity data. These through-bond J-couplings (J-coupling) are predictable in magnitude, with typical ranges for ¹H-¹⁹F and ¹³C-¹⁹F couplings in fluorobenzene derivatives being well-documented.[4]

-

Thiol Group's Influence : The thiol (-SH) group is a weakly activating, ortho-, para-directing group. Its influence on the electronic environment is more modest than that of fluorine. The proton of the thiol group itself is labile and its chemical shift can be highly dependent on solvent, concentration, and temperature.[5]

Based on these principles, one can anticipate a complex aromatic region in the ¹H NMR spectrum, with each proton exhibiting coupling to other protons (H-H coupling) and to the fluorine nucleus (H-F coupling). Similarly, the ¹³C NMR spectrum will display six distinct aromatic signals, each split into a doublet due to coupling with the ¹⁹F nucleus (C-F coupling).[6]

Molecular Structure and Numbering

To facilitate a clear discussion, the following numbering scheme is used for this compound.

Caption: Standardized workflow for NMR analysis.

Spectral Data and Interpretation

While a definitive, publicly available, fully assigned spectrum from a primary journal source for this compound is elusive in the searched literature, a robust interpretation can be constructed based on data for analogous compounds like fluorobenzene and thiophenol, and established principles of NMR spectroscopy. [7][8]

¹H NMR Spectral Data (Predicted)

The aromatic region (typically 7.0-7.5 ppm) will show four distinct signals, each corresponding to one of the aromatic protons. The thiol proton (-SH) will likely appear as a broad singlet, with its chemical shift being highly variable.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| H-S | 3.0 - 4.0 | br s | - |

| H-2 | ~7.3 | ddd | ³J(H2-H6) ≈ 7-8, ⁴J(H2-H4) ≈ 1-2, ³J(H2-F) ≈ 9-10 |

| H-4 | ~7.0 | ddd | ³J(H4-H5) ≈ 8, ⁵J(H4-H6) ≈ 0.5, ³J(H4-F) ≈ 8-9 |

| H-5 | ~7.2 | dt | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8, ⁴J(H5-F) ≈ 5-6 |

| H-6 | ~7.1 | ddd | ³J(H6-H5) ≈ 8, ³J(H6-H2) ≈ 7-8, ⁵J(H6-F) ≈ 0.5 |

-

Interpretation :

-

H-2 : Located ortho to the thiol group and meta to the fluorine. It will appear as a doublet of doublet of doublets (ddd) due to couplings to H6, H4, and the fluorine atom.

-

H-4 : Situated para to the thiol and ortho to the fluorine. It will also be a complex multiplet, strongly coupled to H5 and the fluorine.

-

H-5 : This proton is meta to the thiol and para to the fluorine. It is expected to be a doublet of triplets (dt) or a triplet of doublets, primarily split by its two ortho neighbors (H4 and H6) and a weaker four-bond coupling to fluorine. [4] * H-6 : Ortho to the thiol and meta to the fluorine, its signal will be a complex multiplet due to couplings with H2, H5, and a small five-bond coupling to fluorine.

-

¹³C NMR Spectral Data (Predicted)

The ¹³C{¹H} spectrum (proton-decoupled) will exhibit six signals for the aromatic carbons, all appearing as doublets due to C-F coupling. The magnitude of the ¹J(C-F) coupling is typically very large (~245 Hz), while couplings over multiple bonds (²J, ³J, ⁴J) are progressively smaller. [4]

| Carbon Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J(C-F), Hz) |

|---|---|---|---|

| C-1 (C-S) | ~130 | d | ⁴J(C1-F) ≈ 3-4 |

| C-2 | ~115 | d | ²J(C2-F) ≈ 21 |

| C-3 (C-F) | ~163 | d | ¹J(C3-F) ≈ 245-250 |

| C-4 | ~123 | d | ²J(C4-F) ≈ 20-22 |

| C-5 | ~130 | d | ³J(C5-F) ≈ 8 |

| C-6 | ~125 | d | ³J(C6-F) ≈ 7-8 |

-

Interpretation :

-

C-3 : The carbon directly bonded to fluorine will be the most downfield signal due to the strong deshielding effect of fluorine and will show a very large one-bond coupling constant (¹J(C3-F)). [4][6] * C-1 : The carbon bearing the thiol group (ipso-carbon) will be identifiable by its smaller four-bond coupling to fluorine.

-

C-2 and C-4 : These carbons, ortho to the fluorine, will exhibit significant two-bond couplings (²J(C-F)) of around 21 Hz. [4] * C-5 and C-6 : The carbons meta to the fluorine will show smaller three-bond couplings (³J(C-F)) of approximately 8 Hz. [4]

-

Key J-Coupling Relationships

Caption: Key proton-fluorine and proton-proton J-couplings.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals. The characteristic splitting patterns introduced by the ¹⁹F nucleus, particularly the large ¹J(C-F) and significant multi-bond H-F and C-F couplings, serve as a definitive fingerprint for this molecule. The protocols and interpretive guidance provided herein offer a robust framework for researchers utilizing NMR spectroscopy to verify and characterize this and structurally related fluorinated aromatic compounds.

References

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(22), 5474-5479.

-

Tormena, C. F., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR ¹JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(7), 1256-1264.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University, Chem 117 Lecture Notes.

-

Anonymous. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Source not specified.

-

Ma, J.-J., et al. (2015). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). Thiophenol. PubChem Compound Database.

-

ChemicalBook. (n.d.). Fluorobenzene(462-06-6) ¹H NMR spectrum.

-

Poon, D. J., et al. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry.

-

Automated Topology Builder. (n.d.). Thiophenol | C₆H₆S | MD Topology | NMR | X-Ray.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

ChemicalBook. (n.d.). 4-Fluorothiophenol(371-42-6) ¹H NMR spectrum.

-

Wiley-VCH. (n.d.). Thiophenol. SpectraBase.

-

Samanta, A., & Singh, P. (n.d.). Supporting Information: Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Indian Association for the Cultivation of Science.

-

Thermo Fisher Scientific. (n.d.). This compound, 98%.

-

Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.

-

ChemicalBook. (n.d.). This compound.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

Sigma-Aldrich. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). Thiophenol >=99%.

-

Saikia, A. K., et al. (2016). Supporting Information: Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). m-Fluorobenzenethiol. PubChem Compound Database.

-

Fisher Scientific. (2024). Safety Data Sheet: this compound.

-

JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?.

-

Li, Y., et al. (2013). Use of ¹H/¹³C/¹⁹F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride). ACS Macro Letters, 2(2), 141-145.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

interpreting the FTIR spectrum of 3-Fluorothiophenol

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 3-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Story of a Molecule

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical sciences. It operates on a fundamental principle: covalent bonds within a molecule are not static rods but dynamic springs, vibrating at specific, quantized frequencies. When exposed to infrared radiation, a molecule selectively absorbs energy at frequencies corresponding to these natural vibrations. The resulting absorption spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular architecture.

This guide provides an in-depth interpretation of the FTIR spectrum of this compound (meta-fluorothiophenol), a molecule of interest in synthetic chemistry and materials science. We will move beyond a simple cataloging of peaks to a mechanistic exploration of the spectrum, grounded in the principles of vibrational spectroscopy. Our analysis will demonstrate how the interplay of the thiol group, the fluorine substituent, and the aromatic ring creates a distinct and interpretable spectral signature.

Molecular Structure: A Trio of Influences

To interpret the spectrum of this compound, we must first consider its structure. The molecule consists of a benzene ring substituted with a thiol (-SH) group and a fluorine (-F) atom at the meta (1,3) position. This arrangement gives rise to several key vibrational units whose absorptions we expect to identify:

-

The Thiol Group: The S-H and C-S bonds.

-

The Aryl Fluoride: The C-F bond.

-

The Aromatic System: The C=C and C-H bonds of the 1,3-disubstituted benzene ring.

The electronegativity of the fluorine atom and the electronic effects of both substituents on the aromatic ring will subtly influence the precise frequencies of these vibrations, a key aspect of our interpretive approach.